molecular formula C8H12N2O B13153862 3,4-Bis(aminomethyl)phenol

3,4-Bis(aminomethyl)phenol

Cat. No.: B13153862
M. Wt: 152.19 g/mol
InChI Key: UEUIVLWXCNBPTQ-UHFFFAOYSA-N
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Description

3,4-Bis(aminomethyl)phenol: is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(aminomethyl)phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic iron oxide nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl groups can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

3,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(aminomethyl)phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 3,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3,4-bis(aminomethyl)phenol

InChI

InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4-5,9-10H2

InChI Key

UEUIVLWXCNBPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CN)CN

Origin of Product

United States

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